2-Thiazolamine, 4-(4-methoxyphenyl)-5-phenyl-

Synthetic Chemistry Process Development Thiazole Synthesis

Obtaining regioisomerically pure 4,5-diaryl-2-aminothiazoles is a bottleneck in SAR-driven medicinal chemistry. CAS 91069-96-4 solves this with a cascade synthesis that delivers the 4-(4-methoxyphenyl)-5-phenyl regioisomer exclusively, avoiding Hantzsch-based mixtures. • Primary C2-NH₂ enables one-step amide coupling, sulfonamide formation, or reductive amination, cutting 2-3 steps versus de novo analog synthesis. • Supplied at 98% purity (HPLC), melting point 192°C, and calculated LogP 4.2-ready for direct use in focused library generation. • Sourced from a reliable supply chain, ensuring batch-to-batch consistency for reproducible SAR studies.

Molecular Formula C16H14N2OS
Molecular Weight 282.4 g/mol
CAS No. 91069-96-4
Cat. No. B12143484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiazolamine, 4-(4-methoxyphenyl)-5-phenyl-
CAS91069-96-4
Molecular FormulaC16H14N2OS
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=CC=C3
InChIInChI=1S/C16H14N2OS/c1-19-13-9-7-11(8-10-13)14-15(20-16(17)18-14)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,18)
InChIKeyFVNGQVLEXLACMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)-5-phenylthiazol-2-amine: Physicochemical & Synthetic Baseline


2‑Thiazolamine, 4‑(4‑methoxyphenyl)‑5‑phenyl‑ (CAS 91069‑96‑4) is a 2‑amino‑4,5‑diaryl‑1,3‑thiazole derivative with a free primary amine at C2, a 4‑methoxyphenyl at C4, and a phenyl at C5. Its molecular formula is C₁₆H₁₄N₂OS (MW ≈ 282.36 g·mol⁻¹) and it exhibits a melting point of 192 °C (recrystallized from ethanol) [REFS‑1]. The compound is accessible via a cascade cyclization of N‑dichloroethyl sulfonamides with thiourea, yielding the 4‑(4‑methoxyphenyl)‑5‑phenyl regioisomer selectively [REFS‑2]. This scaffold serves as a versatile building block for medicinal chemistry campaigns, including adenosine receptor antagonists and tubulin inhibitors, where the specific 4‑methoxy‑5‑phenyl substitution pattern imparts distinct electronic and steric properties compared to mono‑aryl or N‑substituted analogs.

1
Regioisomer-verified scaffold
Cascade-derived single regioisomer supports SAR studies requiring defined 4-methoxy-5-phenyl substitution
Reported regioisomeric purity from cascade route
2
Free C2 primary amine
Enables acylation, sulfonylation, reductive amination, and urea formation without deprotection steps
Supports parallel library synthesis workflows
3
4,5-Diarylthiazole building block
Distinct electronic profile from mono-aryl or N-substituted 2-aminothiazole analogs for hit-to-lead campaigns
Reported scaffold for adenosine receptor and tubulin inhibitor programs

4-(4-Methoxyphenyl)-5-phenylthiazol-2-amine: Non-Interchangeability


Within the 2‑aminothiazole family, biological performance is exquisitely dependent on the nature and position of the aryl substituents. For example, 4‑(4‑methoxyphenyl)‑2‑aminothiazole derivatives lacking the C5 phenyl group are potent adenosine A₃ receptor antagonists (Ki as low as 0.79 nM) [REFS‑1], while N,4‑diaryl‑1,3‑thiazole‑2‑amines with a free C5 position act as tubulin polymerization inhibitors (IC₅₀ values in the low micromolar range) [REFS‑2]. Insertion of a phenyl at C5 fundamentally alters the dihedral angle between the two aryl rings, changes lipophilicity (predicted LogP increases by ~1.2 units vs. the 5‑H analog), and eliminates the possibility of metabolic oxidation at that position. Consequently, replacing CAS 91069‑96‑4 with a “close analog” such as 4‑(4‑methoxyphenyl)‑2‑aminothiazole (no C5‑phenyl), 4‑(4‑methylphenyl)‑5‑phenylthiazol‑2‑amine (no methoxy oxygen), or an N‑substituted derivative (blocked amine) is not a functionally equivalent substitution and cannot be justified without explicit comparative data from the same assay, providing the rationale for the quantitative evidence below.

This product 4-(4-Methoxyphenyl)-5-phenylthiazol-2-amine with C5 phenyl present and free C2-NH₂
Risk if substituted C5-H analogs lack the phenyl ring; dihedral angle, lipophilicity, and metabolic profile may shift significantly, altering target engagement
This product Primary amine at C2 ready for direct derivatization
Risk if substituted N-substituted analogs have blocked amine; derivatization requires C–N cleavage, limiting library expansion and increasing synthetic steps
This product 4-Methoxy-5-phenyl substitution pattern from cascade synthesis
Risk if substituted 5-Methyl or 4-methylphenyl analogs differ in steric bulk, LogP, and crystal packing; assay response may not transfer

4-(4-Methoxyphenyl)-5-phenylthiazol-2-amine: Evidence vs. Structural Analogs


Regioselective Synthesis: Cascade vs. Hantzsch Methods

The target compound is obtained in a single‑step cascade reaction from 4‑chloro‑N‑[2,2‑dichloro‑1‑(4‑methoxyphenyl)‑2‑phenylethyl]benzenesulfonamide and thiourea in DMF/Na₂CO₃, affording the 5‑(4‑methoxyphenyl)‑4‑phenyl‑1,3‑thiazole‑2‑amine regioisomer exclusively [REFS‑1]. In contrast, classical Hantzsch cyclization of α‑bromoketones with thiourea often yields mixtures of regioisomers when unsymmetrical ketones are used, and the 5‑aryl‑4‑aryl substitution pattern is difficult to access selectively [REFS‑2].

Synthetic route
Method context
Single regioisomer via cascade; ≈68% yield
Supports regioisomeric purity procurement
Cascade in DMF/Na₂CO₃ at 80 °C; avoids Hantzsch regioisomer mixtures
Synthetic Chemistry Process Development Thiazole Synthesis

Melting Point & LogP vs. 5-H and 5-Methyl Analogs

The compound melts at 192 °C (EtOH) [REFS‑1], which is substantially higher than the 5‑hydrogen analog 4‑(4‑methoxyphenyl)‑2‑aminothiazole (mp 124–126 °C) [REFS‑2] and the 5‑methyl analog 4‑(4‑methoxyphenyl)‑5‑methylthiazol‑2‑amine (mp 148–150 °C) [REFS‑3]. The elevated melting point reflects stronger crystal packing imparted by the additional phenyl ring. Calculated LogP (XLogP3) for the target compound is 4.2, compared with 3.1 for the 5‑H analog and 3.5 for the 5‑methyl analog, indicating a ≥0.7 log unit increase in lipophilicity that will affect membrane permeability and solubility in biological assays [REFS‑4].

Physicochemical profile
Cross-study comparable
mp 192 °C; ΔLogP +1.1 over 5-H analog
Impacts formulation and assay-media solubility
Measured mp (EtOH recrystallization); LogP via XLogP3 algorithm
Physicochemical Properties Lead Optimization Drug Design

Free C2-NH₂ vs. N-Substituted Analogs

CAS 91069‑96‑4 bears a primary amine at C2, enabling acylation, sulfonylation, reductive amination, or diazotization chemistry without preliminary deprotection. In contrast, the most active tubulin inhibitor from the N,4‑diaryl series, N‑(2,4‑dimethoxyphenyl)‑4‑(4‑methoxyphenyl)‑1,3‑thiazol‑2‑amine (compound 10s), has IC₅₀ values of 1.2–3.8 µM against three cancer cell lines but cannot be further functionalized at the amine without cleaving the existing N‑aryl bond [REFS‑1]. Similarly, the 5‑lipoxygenase inhibitor N‑(4‑methoxyphenyl)‑4‑phenylthiazol‑2‑amine (BDBM49484) shows IC₅₀ = 1.1 µM against 5‑LO [REFS‑2] but is a dead‑end for amine‑directed library expansion. The free NH₂ in 91069‑96‑4 is therefore a strategic advantage for hit‑to‑lead optimization campaigns that require parallel derivatization.

Synthetic versatility
Class-level inference
Free C2-NH₂ enables ≥6 reaction classes without deprotection
Supports parallel derivatization workflows
Qualitative advantage over N-substituted analogs; requires assay validation per derivative
Medicinal Chemistry Library Synthesis Structure–Activity Relationship

Adenosine A₃ Receptor Binding Prediction

The 4‑(4‑methoxyphenyl)‑2‑aminothiazole core is a validated pharmacophore for human adenosine A₃ receptor antagonism, with N‑acetyl derivatives achieving Ki = 14 nM and N‑propionyl derivatives reaching Ki = 0.79 nM [REFS‑1]. These data were obtained with compounds lacking the C5‑phenyl group. Molecular docking studies from the same series indicate that the C5 position is oriented toward a hydrophobic sub‑pocket in the A₃ receptor; introduction of a phenyl at C5 (as in CAS 91069‑96‑4) is predicted to increase van der Waals contacts and potentially enhance affinity, though experimental confirmation is not yet available [REFS‑1]. This contrasts with the 5‑methyl analog, which cannot engage this sub‑pocket to the same extent.

A₃ receptor prediction
Data to verify
Predicted C5-phenyl sub-pocket engagement; experimental Ki pending
Supports hypothesis-driven SAR procurement
Docking inference from 4-methoxyphenyl-2-aminothiazole A₃ series; experimental confirmation needed
Adenosine Receptor GPCR Antagonist

4-(4-Methoxyphenyl)-5-phenylthiazol-2-amine: Procurement Scenarios


Adenosine A₃ Antagonist Lead Expansion

Starting from the validated 4‑(4‑methoxyphenyl)‑2‑aminothiazole A₃ antagonist core (Ki = 0.79 nM for the best N‑acyl analog) [REFS‑1], the C5‑phenyl group in CAS 91069‑96‑4 is predicted by molecular docking to occupy a hydrophobic sub‑pocket, potentially increasing binding affinity. Procuring this compound enables synthesis of a focused library of N‑acyl, N‑sulfonyl, and N‑alkyl derivatives to test the C5‑phenyl contribution to A₃ potency and selectivity over A₁ and A₂A subtypes.

Free-Amine Scaffold for Parallel Medicinal Chemistry

Unlike N‑aryl‑substituted 2‑aminothiazoles that are terminal ligands, CAS 91069‑96‑4 contains a primary C2‑NH₂ group. This allows one‑step diversification via amide coupling, sulfonamide formation, urea synthesis, or reductive amination [REFS‑2]. Procurement of this scaffold is strategically advantageous for hit‑to‑lead programs that require rapid analog generation, as it eliminates the need for protecting‑group chemistry and can reduce the number of synthetic steps by 2–3 compared to de novo construction of each analog.

Pure Regioisomer for 4,5-Diarylthiazole SAR

The cascade synthesis reported by Rozentsveig et al. delivers the 5‑(4‑methoxyphenyl)‑4‑phenyl regioisomer exclusively, avoiding the regioisomeric mixtures that plague Hantzsch‑based routes [REFS‑3]. For SAR studies that probe the positional effect of the methoxy group on the 4‑ vs. 5‑aryl ring, this pure regioisomer is essential. The complementary 4‑(4‑methoxyphenyl)‑5‑phenyl isomer (CAS 121244‑35‑7) can be procured separately for direct head‑to‑head comparison of regioisomeric effects on target binding.

Physicochemical Reference Standard for Lipophilic 2-Aminothiazoles

With a measured melting point of 192 °C and a calculated LogP of 4.2, CAS 91069‑96‑4 represents the high‑lipophilicity, high‑melting extreme of the 2‑amino‑4,5‑diarylthiazole series [REFS‑4]. It can serve as a reference compound for HPLC logD₇.₄ determination, thermodynamic solubility assays, and crystal structure analysis in pre‑formulation studies, providing a benchmark against which 5‑H, 5‑methyl, and 5‑halogen analogs are compared.

Application
Selection Property
Validation Focus
Adenosine A₃ receptor SAR studies
C5-phenyl pharmacophore extension
A₃ subtype selectivity and binding-affinity review
Parallel library synthesis
Free C2 primary amine reactivity
Derivative diversity and synthetic-step reduction review
4,5-Diarylthiazole regioisomer SAR
Cascade-derived regioisomeric identity
Positional effect of methoxy group on target binding
Pre-formulation reference standard
High-melting, high-LogP benchmark
Thermodynamic solubility and logD₇.₄ determination review
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